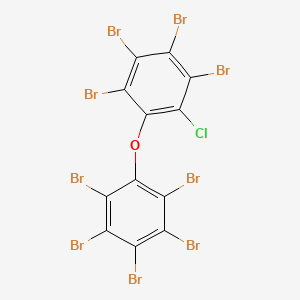
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is a highly brominated compound with the molecular formula C12HBr9OCl and a molecular weight of 880.27 g/mol . This compound is part of the diphenyl ether family and is primarily used as a flame retardant . Its structure consists of a benzene ring substituted with multiple bromine atoms and a chlorophenoxy group, making it highly effective in preventing the spread of fire.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene typically involves the bromination of diphenyl ether derivatives. The process includes:
Bromination of Diphenyl Ether: The initial step involves the bromination of diphenyl ether using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is carried out under controlled conditions to ensure selective bromination.
Chlorination: The chlorination of the brominated diphenyl ether is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and chlorination reactions. These reactors are equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted diphenyl ethers and their derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene has several scientific research applications:
Flame Retardants: It is widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Toxicology: Research is conducted to understand its toxicological effects on human health and wildlife.
Material Science: It is used in the development of advanced materials with enhanced fire resistance properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene involves:
Flame Retardancy: The compound acts by releasing bromine radicals when exposed to high temperatures.
Molecular Targets and Pathways: The bromine radicals target the free radicals generated during combustion, disrupting the chain reaction of fire propagation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decabromodiphenyl Ether (DBDPE): Another highly brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards.
Uniqueness
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is unique due to its high bromine content and the presence of a chlorophenoxy group, which enhances its flame-retardant properties compared to other similar compounds .
Propriétés
Numéro CAS |
66169-94-6 |
|---|---|
Formule moléculaire |
C12Br9ClO |
Poids moléculaire |
914.7 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene |
InChI |
InChI=1S/C12Br9ClO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |
Clé InChI |
CGDPHKYXPOWBAY-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Cl)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


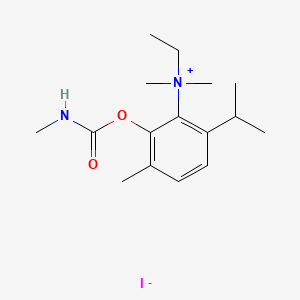
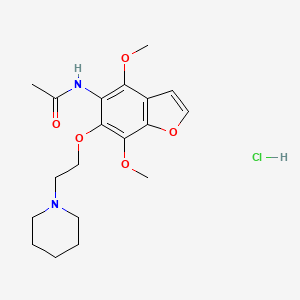
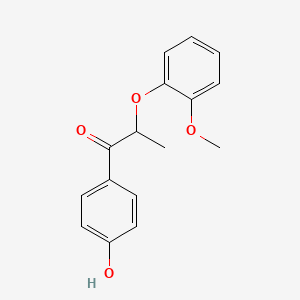
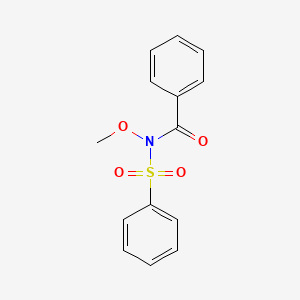
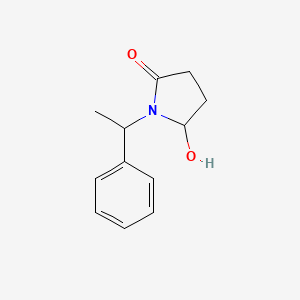
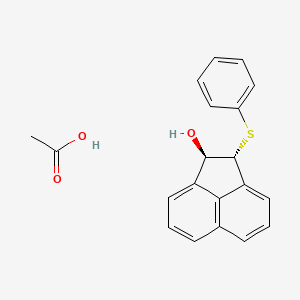
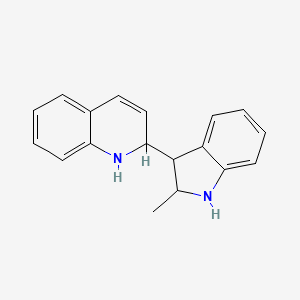
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
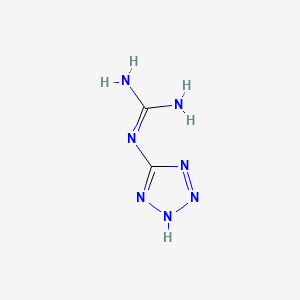
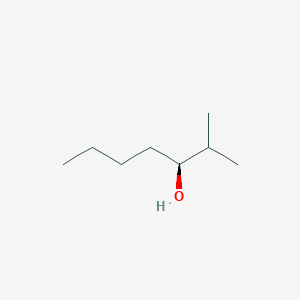
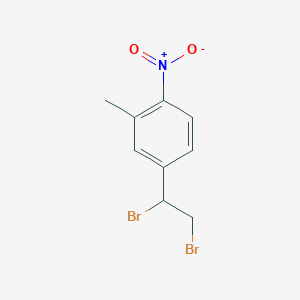
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
